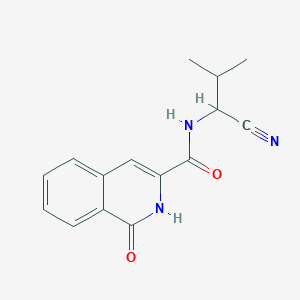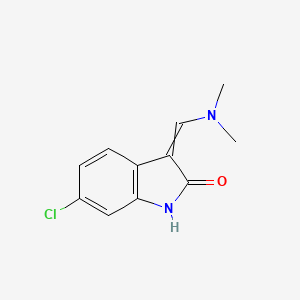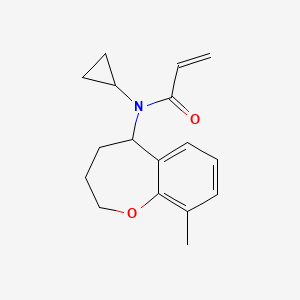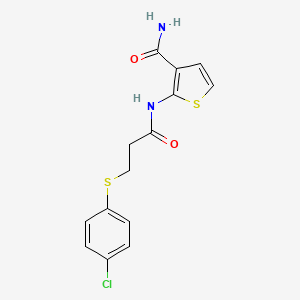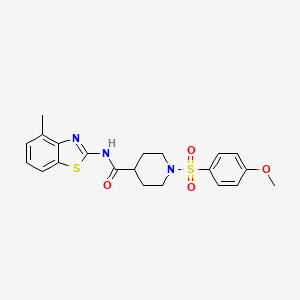![molecular formula C12H20O5 B2969798 4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid CAS No. 1955560-88-9](/img/structure/B2969798.png)
4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid” is a chemical compound with the CAS Number: 1955560-88-9 . It has a molecular weight of 244.29 . The compound is typically stored in a sealed, dry environment at room temperature . It is a solid in its physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H20O5/c1-11(2,3)17-9(13)8-12(10(14)15)4-6-16-7-5-12/h4-8H2,1-3H3,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid in its physical form . It is typically stored in a sealed, dry environment at room temperature .科学的研究の応用
Self-assembly in Molecular Arrays
Research demonstrates the potential of similar compounds in the formation of self-assembled structures, like layered molecular arrays, utilizing hydrogen bonding. For example, 4-tert-butylbenzoic acid interacts with aliphatic diamines, forming host–guest complexes in solvents such as CDCl3 and CD3OD. These complexes have been found to form unique three-dimensional molecular arrays through cocrystallization, indicating potential applications in nanotechnology and materials science (Armstrong et al., 2002).
Catalytic Oxidation of Alcohols
Studies have shown the efficiency of catalytic oxidation of alcohols to carbonyl compounds using molecular oxygen. For instance, the oxidation of 2-octanol in the presence of N-hydroxyphthalimide (NHPI) and a Co species resulted in high yields of the corresponding ketones. This process could be enhanced by adding benzoic acid, suggesting potential applications in organic synthesis and industrial chemistry (Iwahama et al., 2000).
Synthesis and Properties of Ortho-linked Polyamides
Ortho-linked polyamides synthesized from similar compounds show remarkable solubility, thermal stability, and the ability to form transparent, flexible films. This suggests applications in polymer science, especially in areas requiring materials with high thermal stability and specific mechanical properties (Hsiao, Yang, & Chen, 2000).
Supramolecular Architecture in Organic Salts
The study of organic salts assembled from hydrogen bonds between acidic compounds and bis(benzimidazole) reveals intricate supramolecular architectures. These structures involve extensive intermolecular hydrogen bonding, indicating potential applications in the development of new materials with specific molecular recognition and self-assembly properties (Jin et al., 2014).
Versatile Intermediates for Asymmetric Synthesis
N-tert-Butanesulfinyl imines are versatile intermediates for the asymmetric synthesis of amines. They are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, suggesting their potential utility in the synthesis of a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).
Hydroboration Reactions
Research on hydroboration reactions, particularly using less volatile oxygen-containing Lewis bases like tert-butyl methyl ether, has implications in organic synthesis. The study of dioxane-monochloroborane adducts, for instance, showed high reactivity and selectivity in hydroborations, suggesting potential applications in selective organic synthesis (Kanth & Brown, 2001).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
将来の方向性
特性
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-11(2,3)17-9(13)8-12(10(14)15)4-6-16-7-5-12/h4-8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACCOGYLZTWYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(CCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1955560-88-9 |
Source


|
| Record name | 4-[2-(tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2969716.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N,2-dimethylpropanamide](/img/structure/B2969719.png)
![[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2969721.png)
![3-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2969722.png)

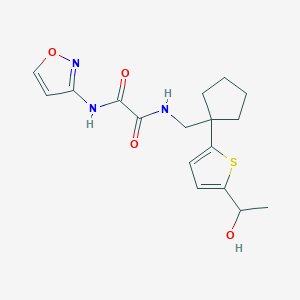


![4-allyl-N-(sec-butyl)-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2969732.png)
